p-Terphenyl-d14

Descripción

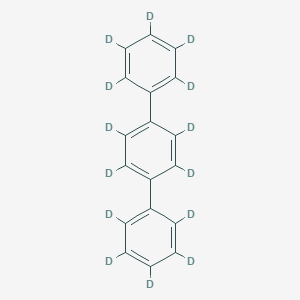

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSTNDFUHDPQJ-WZAAGXFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050399 | |

| Record name | 4-Terphenyl-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-51-0 | |

| Record name | p-Terphenyl-d14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Terphenyl-d14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1718-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Terphenyl-d14: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyl-d14 is the deuterated form of p-terphenyl, a para-substituted aromatic hydrocarbon consisting of a central benzene (B151609) ring with two phenyl group substituents. Its primary application in scientific research is as a surrogate or internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for the detection of organic pollutants. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature, allowing for accurate quantification in complex environmental and biological matrices. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical and Physical Properties

The essential chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₈D₁₄ | [1][2][3][4] |

| Molecular Weight | 244.39 g/mol | [1] |

| CAS Number | 1718-51-0 | |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene | |

| Synonyms | [²H₁₄]Terphenyl, Deuterated 4-terphenyl | |

| Appearance | Solid | |

| Melting Point | 212-213 °C | |

| Isotopic Purity | 98 atom % D |

Molecular Structure

The molecular structure of this compound is characterized by three coplanar phenyl rings linked in a para arrangement. Neutron diffraction studies have been conducted to determine the precise structural parameters of deuterated p-terphenyl. These studies are crucial for understanding the intermolecular interactions and solid-state packing of the molecule.

Below is a logical diagram illustrating the key structural features of this compound.

Caption: Logical overview of this compound's molecular structure.

Experimental Protocols

This compound is extensively used as a surrogate standard in various analytical methods, most notably those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Polycyclic Aromatic Hydrocarbons (PAHs) in Lichens

One detailed application of this compound is in the quantification of PAHs extracted from lichens, which are used as biomonitors for air pollution.

Methodology:

-

Sample Preparation: 0.4 g of dried and powdered lichen is placed in a conical glass tube.

-

Surrogate Spiking: 40 µL of a this compound standard solution (in methylene (B1212753) chloride) is added to the lichen sample.

-

Extraction: 2 mL of a hexane:dichloromethane (3:2 v/v) mixture is added. The sample is then sonicated for 10 minutes at room temperature, followed by centrifugation for 5 minutes at 3000 rpm.

-

Extract Collection: 2 mL of the supernatant is collected.

-

Concentration and Internal Standard Addition: The extract is evaporated, and the residue is redissolved in 225 µL of dichloromethane, followed by the addition of 25 µL of an internal standard mix.

-

GC-MS Analysis: The prepared sample is then analyzed by GC-MS in Selective Ion Monitoring (SIM) mode. The concentration of PAHs is determined by creating calibration curves that ratio the signal of the standard compound to its corresponding internal standard.

Below is a workflow diagram for this experimental protocol.

Caption: Experimental workflow for PAH analysis using this compound.

Synthesis of Deuterated p-Terphenyl

While specific, detailed protocols for the synthesis of this compound are not abundant in publicly available literature, general methods for the synthesis of deuterated compounds and terphenyls can be adapted. A common approach for synthesizing terphenyls is the Suzuki coupling reaction. The synthesis of the deuterated version would involve the use of deuterated starting materials.

A generalized synthetic pathway is outlined below:

Caption: Generalized synthetic pathway for this compound.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes the involvement of this compound in any specific signaling pathways or details significant biological activity. Its primary utility is as a chemically inert tracer for analytical purposes. Given its non-polar, hydrocarbon nature, it is not expected to interact specifically with biological receptors or enzymes in a manner that would modulate signaling cascades. Its use in drug development is therefore limited to its role as an analytical standard during the quantification of other compounds.

Conclusion

This compound is a critical analytical tool for researchers and scientists, particularly in the field of environmental science and analytical chemistry. Its well-defined chemical and physical properties, combined with its inert nature, make it an ideal surrogate and internal standard for the quantification of organic compounds in complex samples. While its direct application in drug development is limited, its role in ensuring the accuracy and reliability of analytical data is indispensable for a wide range of scientific disciplines. Further research into its solid-state physics continues to provide insights into the behavior of aromatic systems.

References

p-Terphenyl-d14 (CAS 1718-51-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and analytical methodologies of the deuterated aromatic hydrocarbon, p-Terphenyl-d14.

This technical guide provides a detailed overview of this compound (CAS 1718-51-0), a deuterated analog of p-Terphenyl (B122091). Primarily utilized as a surrogate or internal standard in analytical chemistry, this document serves as an essential resource for researchers, scientists, and professionals in drug development. It consolidates key physical, chemical, and analytical data, alongside a detailed experimental protocol for its application in trace analysis.

Core Compound Data

This compound is a highly purified, isotopically labeled compound essential for achieving accuracy and precision in quantitative analytical methods. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1718-51-0 | [1][2][3][4] |

| Molecular Formula | C₁₈D₁₄ | [1][2] |

| Molecular Weight | 244.39 g/mol | [1][2] |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | Solid | |

| Melting Point | 212-213 °C | |

| Solubility | Chloroform (Slightly) | [1] |

| Storage Temperature | -20°C | [1] |

Spectroscopic and Chromatographic Data

| Analytical Technique | Key Data Points | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Base Peak: m/z 244; Other significant peaks: m/z 243, 245, 128 | [2] |

| Infrared (IR) Spectroscopy | Spectra available via NIST and other databases. | [2] |

| Kovats Retention Index | 358.2 (Semi-standard non-polar) | [2] |

Role in Analytical Methodologies

This compound's primary application is as a surrogate standard in analytical chemistry, particularly in the analysis of semivolatile organic compounds by gas chromatography-mass spectrometry (GC-MS).[5] Its chemical properties are very similar to the analytes of interest, such as polycyclic aromatic hydrocarbons (PAHs), but its mass is different due to the deuterium (B1214612) labeling. This allows it to be distinguished from the target analytes in the mass spectrometer.

The use of surrogate standards is a quality control procedure to monitor the performance of the analytical method for each sample. By adding a known amount of this compound to a sample before extraction and analysis, the recovery of the standard can be calculated. This recovery value provides an indication of the efficiency of the sample preparation and analysis process for the target analytes and can be used to correct the final results for any losses during these steps.

While some natural, non-deuterated p-terphenyls have been investigated for biological activities, including potential inhibitory effects on phosphodiesterase PDE4D and hypoxia-inducible factor-1α (HIF-1α) signaling, it is crucial to understand that This compound is a synthetic, deuterated compound used as an analytical tool and is not intended for biological or therapeutic use .[6][7][8][9][10] Therefore, there are no associated signaling pathways for this compound itself.

The following diagram illustrates the general workflow for using a surrogate standard in an analytical experiment.

Caption: General analytical workflow using a surrogate standard.

Experimental Protocol: Quantification of PAHs in a Solid Matrix using this compound as a Surrogate Standard

This protocol is a representative example based on methodologies for the analysis of polycyclic aromatic hydrocarbons (PAHs) in solid environmental samples, such as lichens.[1] This can be adapted for other solid matrices in drug development, such as excipients or raw materials, with appropriate validation.

1. Sample Preparation and Spiking:

-

Weigh 0.4 g of the powdered solid matrix into a conical glass tube.

-

Add 40 µL of a surrogate standard solution of this compound in methylene (B1212753) chloride (concentration of 100 ng/µL). This results in a final concentration of 100 ng of this compound per gram of the solid matrix.

2. Extraction:

-

To the spiked sample, add 2 mL of a hexane:dichloromethane (3:2 v/v) solvent mixture.

-

Sonicate the mixture in an ultrasonic bath for 10 minutes at room temperature.

-

Centrifuge the sample for 5 minutes at 3000 rpm.

-

Carefully transfer the supernatant (the extracted upper layer) to a clean test tube.

3. Sample Cleanup (if necessary):

-

For complex matrices, a cleanup step using a silica (B1680970) gel or Florisil column may be required to remove interferences. The extracted sample is passed through the column, and the fraction containing the PAHs and this compound is collected.

4. Concentration:

-

The extract is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

5. GC-MS Analysis:

-

Inject an aliquot of the concentrated extract into the GC-MS system.

-

The GC oven temperature program should be optimized to separate the target PAHs and this compound. A typical program might start at 50°C, hold for 5 minutes, then ramp at 5°C/min to 230°C, followed by a second ramp at 2°C/min to 250°C, and a final ramp at 5°C/min to 300°C, holding for 8 minutes.[1]

-

The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for the target PAHs and this compound (m/z 244) are monitored.

6. Quantification:

-

A calibration curve is generated using standards containing known concentrations of the target PAHs and a constant concentration of an internal standard.

-

The recovery of this compound is calculated by comparing the peak area in the sample to the peak area in a quality control sample with a known amount of the surrogate.

-

The concentrations of the target PAHs in the sample are then calculated using the calibration curve and corrected for the recovery of this compound.

The logical relationship for the calculation of surrogate recovery is depicted in the diagram below.

Caption: Logical flow for calculating surrogate recovery.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[11] It is important to consult the Safety Data Sheet (SDS) before use.[11] Key safety considerations include:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and protective clothing. Use only in a well-ventilated area.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[5]

Conclusion

This compound is an indispensable tool for analytical chemists, particularly in the fields of environmental monitoring and drug development, where accurate quantification of trace organic compounds is paramount. Its role as a surrogate standard ensures the reliability and accuracy of analytical data by providing a means to assess and correct for method performance on a per-sample basis. While the broader class of p-terphenyl compounds has been explored for biological activity, it is essential for researchers to recognize that this compound is a synthetic, deuterated standard designed exclusively for analytical applications and is not involved in biological signaling pathways. This guide provides the foundational technical information required for the effective and safe implementation of this compound in laboratory settings.

References

- 1. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C18H14 | CID 123128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. p-Terphenyl D14 500 µg/mL in Dichloromethane [lgcstandards.com]

- 5. ez.restek.com [ez.restek.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]

- 8. Structural diversity and biological activity of natural p-terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Oral Natural Benzofuranoid p-Terphenyl Derivative CHNQD-03301 as a Potent Hypoxia-Inducible Factor-1α Signaling Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

p-Terphenyl-d14: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the applications of p-Terphenyl-d14 in scientific research, with a primary focus on its role as a crucial standard in the quantitative analysis of environmental pollutants. This document details its properties, experimental protocols, and data presentation to facilitate its effective use in the laboratory.

Core Applications of this compound

This compound is the deuterated form of p-Terphenyl, a para-substituted aromatic hydrocarbon. Its increased molecular weight due to the presence of 14 deuterium (B1214612) atoms makes it an ideal internal or surrogate standard for analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS). Its primary application lies in the environmental analysis of Polycyclic Aromatic Hydrocarbons (PAHs), a class of persistent organic pollutants.[1][2][3]

The use of this compound as a surrogate standard allows researchers to accurately quantify the concentration of target analytes by accounting for the loss of analytes during sample preparation and analysis.[2] It is introduced into the sample at a known concentration at the beginning of the experimental procedure. The recovery of this compound is then used to correct the concentrations of the target PAHs.

While the non-deuterated form, p-Terphenyl, is also utilized for its scintillation properties in radiation detection, the deuterated variant is predominantly employed in analytical chemistry.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈D₁₄ |

| Molecular Weight | 244.39 g/mol |

| CAS Number | 1718-51-0 |

| Appearance | White to off-white solid |

| Melting Point | 211-213 °C |

Experimental Protocols: Quantification of PAHs in Environmental Samples

The following sections detail standardized methodologies for the use of this compound in the analysis of PAHs in various environmental matrices.

Analysis of PAHs in Sediment Samples

This protocol is adapted from the methodology for determining PAHs in industrial harbor sediments.

a. Sample Preparation and Extraction:

-

Freeze-dry sediment samples for 72 hours.

-

Grind the dried sediment to pass through a 0.5 mm sieve and homogenize.

-

Weigh 1 gram of the homogenized sediment into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution (e.g., from a 2000 mg/L stock).

-

Add 5 mL of a 1:1 (v/v) mixture of acetone (B3395972) and n-hexane.

-

Vortex the mixture for 1 minute and then sonicate for 15 minutes for PAH extraction.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process two more times.

-

Combine the extracts and concentrate them using a rotary evaporator.

b. Cleanup:

-

Prepare a silica (B1680970) gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the PAHs using an appropriate solvent mixture (e.g., n-hexane and dichloromethane).

-

Collect the eluate and concentrate it under a gentle stream of nitrogen.

c. GC-MS Analysis:

-

Reconstitute the final extract in a known volume of a suitable solvent (e.g., n-hexane).

-

Inject a 1 µL aliquot into the GC-MS system.

-

Use a capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Employ a temperature program that allows for the separation of target PAHs.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound are monitored to determine its recovery.

Analysis of PAHs in Lichen Samples

This protocol is based on a study of PAHs extracted from lichens.

a. Sample Preparation and Extraction:

-

Dry and powder the lichen samples.

-

Weigh 0.4 g of the powdered lichen into a glass tube.

-

Add 40 µL of a surrogate standard solution of this compound (e.g., 100 ng/µL in methylene (B1212753) chloride).

-

Add 2 mL of a 3:2 (v/v) mixture of hexane (B92381) and dichloromethane.

-

Sonicate the mixture for 10 minutes at room temperature.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube for analysis.

b. GC-MS Analysis:

-

The analytical conditions for GC-MS are similar to those described for sediment analysis, with adjustments to the temperature program and SIM ions as needed for the specific PAHs of interest.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods using this compound as a surrogate standard.

Table 1: Recovery of this compound in Different Matrices

| Matrix | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |

| Sediment | 108.4 | 8.2 | |

| Lichen | 85 - 115 | < 15 | |

| Water (EPA Method 525.2) | > 70 | Not specified |

Table 2: Method Detection Limits (MDLs) for PAHs using this compound as a Surrogate

| Analyte | MDL (ng/g dry weight) in Sediment | Reference |

| Naphthalene | 1.2 | |

| Acenaphthylene | 0.8 | |

| Acenaphthene | 0.7 | |

| Fluorene | 0.6 | |

| Phenanthrene | 0.9 | |

| Anthracene | 1.1 | |

| Fluoranthene | 1.5 | |

| Pyrene | 1.3 | |

| Benzo[a]anthracene | 2.1 | |

| Chrysene | 2.5 | |

| Benzo[b]fluoranthene | 3.2 | |

| Benzo[k]fluoranthene | 3.5 | |

| Benzo[a]pyrene | 4.1 | |

| Indeno[1,2,3-cd]pyrene | 4.8 | |

| Dibenz[a,h]anthracene | 5.4 | |

| Benzo[ghi]perylene | 5.1 |

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of PAHs in environmental samples using this compound as a surrogate standard.

Caption: General workflow for PAH analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of polycyclic aromatic hydrocarbons in complex environmental matrices. Its use as a surrogate standard in conjunction with GC-MS provides a reliable method for obtaining accurate and precise data. The protocols and data presented in this guide offer a solid foundation for the implementation of this valuable analytical standard in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

p-Terphenyl-d14 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of p-Terphenyl-d14

Introduction

This compound is the deuterated analogue of p-terphenyl, an aromatic hydrocarbon. Comprising a central benzene (B151609) ring substituted with two phenyl groups at the para positions, its deuterated form is a valuable tool in various research applications. It is frequently utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for detecting polycyclic aromatic hydrocarbons (PAHs) and in environmental analysis.[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from non-deuterated analogues without significantly altering its chemical properties. This guide provides a detailed overview of the core physical characteristics of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for solubility analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical data for this compound are summarized below. These properties are crucial for its handling, application in experimental setups, and for predicting its behavior in various chemical environments.

| Property | Value |

| Chemical Formula | C₁₈D₁₄ (also represented as C₆D₅C₆D₄C₆D₅)[2][3][4] |

| Molecular Weight | 244.39 g/mol |

| CAS Number | 1718-51-0 |

| Appearance | Solid, often appearing as white or light-yellow needles or leaves. |

| Melting Point | 212-213 °C |

| Boiling Point | ~400 °C at 760 mmHg (value for non-deuterated p-terphenyl) |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | ≥98% |

| Solubility | Insoluble in water; soluble in hot benzene; sparingly soluble in chloroform (B151607) and DMSO. |

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point, boiling point, and solubility of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point provides a criterion for purity and identification. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end. The sample is packed to a height of approximately 1-3 mm by gently tapping the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.

-

Heating and Observation: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Reflux Method)

For high-boiling-point solids, the boiling point is determined by heating the substance to its gaseous phase and measuring the temperature at which the vapor and liquid are in equilibrium.

Methodology:

-

Apparatus Setup: A small quantity (e.g., a few milliliters) of the molten sample is placed in a small test tube or microscale flask. A few boiling stones are added to prevent bumping.

-

Thermometer Placement: A thermometer is positioned in the apparatus such that the top of the bulb is level with the side arm of the distillation head or the bottom of the condenser in a reflux setup. This ensures the thermometer measures the temperature of the vapor, not the superheated liquid.

-

Heating: The sample is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb. The vapor then condenses in the condenser and flows back into the flask, a process known as reflux.

-

Equilibrium and Measurement: The heating rate is adjusted to maintain a steady reflux. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature reading is the boiling point of the substance at the current atmospheric pressure. The barometric pressure should also be recorded.

Qualitative Solubility Analysis

Solubility tests provide valuable information about the polarity and functional groups present in a compound. The general principle is that "like dissolves like."

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25-100 mg) is placed in a test tube. Approximately 0.5-3 mL of the chosen solvent is added.

-

Testing Procedure: The mixture is agitated vigorously at room temperature. A substance is considered soluble if it forms a homogeneous solution with no visible suspended particles.

-

Solvent Sequence: A hierarchical approach is typically used to classify the compound:

-

Water: Tests for low molecular weight, polar compounds. If soluble, the pH is checked with litmus (B1172312) paper to indicate acidic (e.g., carboxylic acids) or basic (e.g., amines) functional groups.

-

5% Sodium Hydroxide (NaOH): If insoluble in water, this test checks for acidic functional groups such as phenols or carboxylic acids.

-

5% Sodium Bicarbonate (NaHCO₃): Used to distinguish strong acids (carboxylic acids) from weak acids (phenols). Carboxylic acids are typically soluble in NaHCO₃, while most phenols are not.

-

5% Hydrochloric Acid (HCl): If insoluble in water and NaOH, this test identifies basic functional groups, most commonly amines.

-

Concentrated Sulfuric Acid (H₂SO₄): Compounds that are neutral and insoluble in the previous solvents (e.g., large hydrocarbons, ethers, ketones) may dissolve in cold, concentrated sulfuric acid.

-

Based on this protocol, this compound, being a large, neutral, nonpolar hydrocarbon, would be expected to be insoluble in water, 5% NaOH, 5% NaHCO₃, and 5% HCl, but may show solubility in concentrated H₂SO₄.

Logical Workflow Visualization

The process of determining the solubility classification of an unknown organic compound can be represented as a logical decision tree. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for the qualitative solubility analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Purity of Deuterated p-Terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated p-terphenyl (B122091) (p-terphenyl-d14). This document is intended for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of the preparation and quality assessment of this isotopically labeled compound.

Introduction

Deuterated p-terphenyl (C₁₈D₁₄) is a valuable isotopically labeled aromatic hydrocarbon. Its applications span various scientific domains, including environmental analysis, as a synthetic intermediate, and in materials science.[1] The replacement of hydrogen with deuterium (B1214612) atoms provides a unique isotopic signature that is invaluable for tracer studies, mass spectrometry-based quantification, and as an internal standard. This guide outlines the primary synthetic routes, purification methodologies, and analytical techniques to ensure the high purity of this compound.

Synthetic Pathways

The synthesis of this compound can be achieved through established cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Grignard reaction, using deuterated starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. For the synthesis of this compound, this involves the reaction of a deuterated aryl halide with a deuterated arylboronic acid.

Reaction Scheme:

A plausible experimental workflow for this synthesis is detailed below.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. This method typically involves the reaction of a deuterated arylmagnesium halide with a deuterated aryl halide.

Reaction Scheme:

The experimental workflow for a Grignard-based synthesis is outlined below.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

-

Reactant Preparation : In a round-bottom flask, combine 1,4-phenylenediboronic acid-d4 (1.0 eq), bromobenzene-d5 (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition : Add a 2M aqueous solution of potassium carbonate (4.0 eq) and a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).

-

Reaction Execution : Purge the flask with an inert gas (e.g., argon) and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Isolation : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Grignard Reaction Protocol

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (2.5 eq). Add a solution of bromobenzene-d5 (2.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of the Grignard reagent. A small crystal of iodine can be added to initiate the reaction.

-

Coupling Reaction : In a separate flask, dissolve 1,4-dibromobenzene-d4 (1.0 eq) and a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)) in anhydrous THF.

-

Reaction Execution : Slowly add the prepared Grignard reagent to the solution of the dibromobenzene-d4 and catalyst. Heat the mixture to reflux and stir for 12-24 hours.

-

Work-up : Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Isolation : Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

Purification

High purity is critical for the intended applications of this compound. The crude product from either synthetic route will likely contain unreacted starting materials and side products. The following purification methods are recommended.

Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial.

-

Solvent Selection : A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For p-terphenyl, common solvents include ethanol, toluene, or a mixture of solvents.

-

Procedure : Dissolve the crude this compound in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated carbon can be added. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent.

Sublimation

Sublimation is a highly effective technique for purifying volatile solids, yielding very pure crystals.

-

Procedure : The crude this compound is placed in a sublimation apparatus and heated under vacuum. The compound sublimes from the solid to the gas phase and then deposits as pure crystals on a cold surface (cold finger). This method is particularly good at removing non-volatile impurities.

Purity and Characterization

The purity of the synthesized this compound must be rigorously assessed. Commercially available standards often cite an isotopic purity of 98 atom % D.[2][3]

Quantitative Data Summary

The following tables summarize the key physical and analytical data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈D₁₄ | [4][5] |

| Molecular Weight | 244.39 g/mol | [1][5] |

| Melting Point | 212-213 °C | [2] |

| Appearance | White solid |

Table 2: Typical Purity Specifications

| Parameter | Specification | Reference(s) |

| Chemical Purity | ≥98% | [1][2] |

| Isotopic Purity | 98 atom % D | [2] |

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : In a fully deuterated sample, the proton NMR spectrum should show a significant reduction or absence of signals in the aromatic region (typically 7.3-7.7 ppm for the non-deuterated compound). Residual proton signals can be used to quantify the isotopic purity.

-

¹³C NMR : The carbon-13 NMR spectrum will show signals for the aromatic carbons, and the coupling patterns may be affected by the adjacent deuterium atoms.

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations, which are shifted to lower frequencies compared to the C-H vibrations in the non-deuterated analogue.[6]

-

The overall workflow for the analysis and characterization of the final product is depicted below.

Conclusion

The synthesis of high-purity deuterated p-terphenyl is achievable through well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Grignard reactions, utilizing appropriate deuterated starting materials. Careful purification by recrystallization or sublimation is essential to achieve the high chemical and isotopic purity required for its intended applications. Rigorous analytical characterization using NMR, MS, and IR spectroscopy is necessary to confirm the structure and quantify the purity of the final product. This guide provides a foundational framework for researchers and professionals to successfully synthesize and characterize this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

p-Terphenyl-d14: A Technical Guide to Isotopic Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of p-Terphenyl-d14, a deuterated aromatic hydrocarbon, widely utilized in advanced analytical and research methodologies. This document provides a comprehensive overview of its properties, synthesis, and detailed applications, with a focus on its role as an internal standard in mass spectrometry and its use in neutron scattering studies.

Core Properties of this compound

This compound (C₁₈D₁₄) is a polycyclic aromatic hydrocarbon (PAH) in which all 14 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass shift, making it an invaluable tool in various analytical techniques without significantly altering its chemical properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₈D₁₄ | [2] |

| Molecular Weight | 244.39 g/mol | [2] |

| CAS Number | 1718-51-0 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 212-214 °C | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Chemical Purity | Typically ≥98% | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of a deuterated aryl halide with a deuterated arylboronic acid.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel, combine the deuterated aryl halide (1 mmol), deuterated phenylboronic acid (2.2 mmol), and a palladium catalyst (0.05 mol%).[4]

-

Add a base, such as potassium carbonate (3 mmol), and a suitable solvent system, like a mixture of toluene and water.[4]

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography or gas chromatography.

-

After the reaction is complete, cool the mixture and perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Isotopic Labeling

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

Internal Standard for Mass Spectrometry

This compound is extensively used as an internal standard (IS) for the quantitative analysis of PAHs and other organic pollutants in environmental and biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The use of a deuterated internal standard is a robust method to correct for analyte loss during sample preparation and for variations in instrument response.[7][8]

Advantages of this compound as an Internal Standard:

-

Chemical Similarity: It behaves almost identically to the non-deuterated PAHs during extraction, cleanup, and chromatography.[7]

-

Distinct Mass Signal: The mass difference of 14 Da allows for easy differentiation from the unlabeled analytes in the mass spectrum.[2]

-

Co-elution: It often co-elutes with the target PAHs, providing effective compensation for matrix effects.[8]

Experimental Protocol: Quantification of PAHs in Lichen Samples using this compound as an Internal Standard

This protocol is adapted from a study on the determination of PAHs in lichens.[5]

-

Sample Preparation:

-

Weigh 0.4 g of dried and powdered lichen into a glass tube.

-

Spike the sample with 40 µL of a this compound surrogate standard solution (e.g., 100 ng/g of lichen).[5]

-

-

Extraction:

-

Cleanup and Concentration:

-

The extract can be further cleaned using solid-phase extraction (SPE) if necessary.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the residue in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot into the GC-MS system.

-

Acquire data in selected ion monitoring (SIM) mode, monitoring the characteristic ions for the target PAHs and this compound.

-

-

Quantification:

Quantitative Data Summary:

| Parameter | Value/Range | Reference |

| Typical Concentration of IS | 100 ng/g | [5] |

| Calibration Curve Range | 10 - 1000 µg/L | [5][9] |

| Correlation Coefficients (R²) | > 0.99 | [5][9] |

| Limits of Detection (LOD) | 1.0 - 5.0 µg/L | [5] |

| Limits of Quantification (LOQ) | 2.0 - 16 µg/L | [5] |

Neutron Scattering Studies

The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated compounds like this compound highly valuable in neutron scattering experiments.[10] These studies can elucidate the structure and dynamics of materials. In the case of p-Terphenyl, neutron diffuse scattering on deuterated single crystals has been used to investigate the short-range order arising from the twisting of the central phenyl ring.[11]

Experimental Considerations for Neutron Scattering:

-

Sample Form: Single crystals of this compound are often required for detailed structural analysis.

-

Instrumentation: Inelastic neutron scattering (INS) spectrometers are used to study the vibrational dynamics.[12]

-

Sample Environment: Experiments are often conducted at various temperatures and pressures to investigate phase transitions and phonon dynamics.[12][13]

Experimental Protocol: Inelastic Neutron Scattering of this compound

This is a generalized protocol based on published studies.[12][13]

-

Sample Preparation:

-

A high-purity crystalline sample of this compound is loaded into a sample holder (e.g., an aluminum cell).

-

-

Instrument Setup:

-

The sample is placed in an inelastic neutron scattering spectrometer.

-

A closed-cycle refrigerator is used to control the sample temperature.

-

For high-pressure studies, a pressure cell is employed.

-

-

Data Collection:

-

Neutron scattering data are collected at various temperatures (e.g., from 10 K to 300 K) and pressures.[12]

-

-

Data Analysis:

-

The raw data are corrected for background scattering and detector efficiency.

-

The temperature-dependent data are corrected for phonon thermal occupation.[12]

-

The resulting spectra provide information on the phonon lattice dynamics and structural phase transitions.

-

Concluding Remarks

This compound is a versatile and powerful tool in modern analytical chemistry and materials science. Its primary application as an internal standard in mass spectrometry provides a reliable method for the accurate quantification of polycyclic aromatic hydrocarbons and other analytes in complex matrices. Furthermore, its unique properties with respect to neutron scattering make it an invaluable probe for fundamental studies of molecular structure and dynamics. The detailed protocols and data presented in this guide are intended to assist researchers in effectively utilizing this compound in their own experimental work.

References

- 1. ð-Terphenyl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-382-1 [isotope.com]

- 2. This compound [webbook.nist.gov]

- 3. lcms.cz [lcms.cz]

- 4. p-Terphenyl synthesis - chemicalbook [chemicalbook.com]

- 5. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 13. Pressure- and temperature-dependent inelastic neutron scattering study of the phase transition and phonon lattice dynamics in para-terphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

p-Terphenyl-d14 (C18D14): A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of p-Terphenyl-d14 in Analytical Research.

This technical guide provides a detailed overview of this compound, a deuterated aromatic hydrocarbon with the chemical formula C18D14. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the fundamental properties of this compound, its synthesis, and its primary application as a surrogate standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols based on established methodologies are provided, along with quantitative data presented in structured tables and a visual representation of the analytical workflow.

Core Properties of this compound

This compound is the deuterated analog of p-terphenyl (B122091), where all 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal or surrogate standard for analytical applications, as it behaves chemically similarly to its non-deuterated counterpart but is distinguishable by its higher mass.

Physicochemical Data

| Property | Value |

| Chemical Formula | C18D14 |

| Molecular Weight | Approximately 244.39 g/mol |

| CAS Number | 1718-51-0 |

| Appearance | Solid |

| Melting Point | 212-213 °C |

Synthesis of this compound

The synthesis of p-terphenyl and its derivatives is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

To synthesize this compound, deuterated starting materials are required. A potential synthetic route involves the coupling of a deuterated phenylboronic acid with a deuterated dihalobenzene or the coupling of a deuterated biphenyl (B1667301) derivative with a deuterated phenylating agent.

General Suzuki Coupling Protocol:

A general procedure for a Suzuki coupling reaction to form a p-terphenyl structure involves the following steps:

-

An aryl halide (e.g., 1,4-dibromobenzene-d4) and an arylboronic acid (e.g., phenyl-d5-boronic acid) are mixed in a suitable solvent, often in a biphasic system with water.

-

A palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), is added.

-

A base, typically sodium carbonate or potassium carbonate, is introduced to facilitate the transmetalation step.

-

The reaction mixture is heated under an inert atmosphere for a specified period.

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent.

-

The organic layer is dried, and the solvent is removed to yield the crude product, which is then purified, often by recrystallization or chromatography.

Application in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

The primary application of this compound is as a surrogate standard in the analysis of PAHs in various environmental matrices such as soil, sediment, and water. Its use is integral to methodologies developed by the United States Environmental Protection Agency (US EPA), particularly Methods 3540C, 3630C, and 8270D. As a surrogate, it is added to samples before extraction to monitor the efficiency and recovery of the analytical process.

Experimental Workflow for PAH Analysis

The following diagram illustrates the typical workflow for the analysis of PAHs in a solid matrix using this compound as a surrogate standard.

Caption: Workflow for PAH analysis using this compound.

Experimental Protocols

Detailed methodologies for the key experimental stages are outlined below. These are based on standard US EPA methods.

Sample Extraction (US EPA Method 3540C - Soxhlet Extraction)

-

A solid sample (e.g., 10-20 g of soil) is mixed with an equal amount of anhydrous sodium sulfate (B86663) to remove water.

-

The mixture is placed in an extraction thimble.

-

A known amount of this compound spiking solution is added directly to the sample in the thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The sample is extracted with an appropriate solvent (e.g., a mixture of acetone (B3395972) and hexane) for 16-24 hours.

-

After extraction, the solvent extract is concentrated.

Extract Cleanup (US EPA Method 3630C - Silica Gel Cleanup)

-

A chromatography column is packed with activated silica gel.

-

The column is pre-eluted with a non-polar solvent like hexane.

-

The concentrated extract from the extraction step is loaded onto the column.

-

The PAHs and the this compound surrogate are eluted from the column with a specific solvent system, leaving behind more polar interfering compounds.

-

The collected eluate is then concentrated to a final volume, typically 1 mL.

Instrumental Analysis (US EPA Method 8270D - GC-MS)

The cleaned-up extract is analyzed by gas chromatography-mass spectrometry.

Typical GC-MS Parameters:

| Parameter | Example Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 250-300 °C |

| Oven Temperature Program | Initial temp 40-70°C, ramped to 300-320°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for this compound:

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 244 | 242, 245 |

Data Presentation

The use of this compound allows for the accurate quantification of PAHs by correcting for losses during sample preparation and analysis. The recovery of the surrogate standard is a key quality control parameter.

Analytical Performance Data:

| Parameter | Typical Value |

| Surrogate Recovery | 70-130% (as per EPA method criteria) |

| Method Detection Limit (MDL) for PAHs | 0.1 - 10 µg/kg (matrix dependent) |

| Quantification of PAHs | Based on the response factor relative to an internal standard, with the final concentration corrected for the recovery of this compound. |

Conclusion

This compound is an essential tool for the accurate and reliable quantification of polycyclic aromatic hydrocarbons in complex matrices. Its chemical and physical properties are well-suited for its role as a surrogate standard in established analytical protocols, such as those developed by the US EPA. The methodologies described in this guide provide a framework for the effective use of this compound in environmental and analytical research.

A Technical Guide to p-Terphenyl-d14: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for accurate quantification in complex matrices. This technical guide provides an in-depth overview of p-Terphenyl-d14, a widely used internal and surrogate standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).

This compound (CAS No. 1718-51-0) is a deuterated form of p-Terphenyl (B122091), a stable aromatic hydrocarbon.[1][2] Its physical and chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry analyses. This characteristic makes it an ideal internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other semivolatile organic compounds in various environmental and biological samples.[3][4]

Supplier and Purchasing Options for this compound

A variety of chemical suppliers offer this compound in different purities, quantities, and formulations. The following table summarizes the offerings from several prominent suppliers to aid in the procurement process for research and development.

| Supplier | Product Name | Purity | Available Quantities | Formulation |

| Sigma-Aldrich | This compound | 98 atom % D, 98% (CP) | 100 mg, 500 mg | Solid |

| Cambridge Isotope Laboratories | p-Terphenyl (D₁₄, 98%) | 98% | 1 g | Neat (Individual) |

| Santa Cruz Biotechnology | This compound | Not Specified | Inquire | Biochemical |

| AccuStandard | This compound | Certified Reference Material | 5 x 1 mL | 500 µg/mL in Dichloromethane |

| HPC Standards Inc | D14-p-Terphenyl | Not Specified | 1x5ml | 100 µg/ml in Acetone |

| CRM LABSTANDARD | Terphenyl, p-D14 | ≥ 95% | 25 mg, 50 mg, 100 mg | Neat |

| MedchemExpress | This compound | Not Specified | Inquire | Stable Isotope |

| Simson Pharma Limited | This compound | High Quality | Inquire | Accompanied by Certificate of Analysis |

| ZeptoMetrix | This compound | >95% min | Inquire | Organic Standard |

Application in Analytical Chemistry: An Internal Standard for GC-MS Analysis

The primary application of this compound is as an internal and surrogate standard in analytical chemistry, particularly for methods developed by the U.S. Environmental Protection Agency (EPA) for the analysis of organic pollutants.[1][5] When analyzing complex samples, variations in sample preparation, extraction efficiency, and instrument response can lead to inaccurate quantification. By adding a known amount of an internal standard like this compound to the sample at the beginning of the workflow, these variations can be normalized, leading to more accurate and reproducible results.

Experimental Protocol: Quantification of PAHs in Environmental Samples using GC-MS with this compound as an Internal Standard

This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of PAHs in a solid matrix (e.g., soil, sediment).

1. Sample Preparation and Spiking:

-

A known weight of the homogenized solid sample (e.g., 10 g) is placed in an extraction thimble.

-

The sample is spiked with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane). This is the internal standard.

-

A surrogate standard may also be added at this stage to monitor extraction efficiency.

2. Extraction:

-

The spiked sample is extracted using a suitable technique such as Soxhlet extraction or ultrasonic extraction with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone).[4]

-

The extraction is typically carried out for several hours to ensure complete transfer of the analytes and the internal standard from the sample matrix to the solvent.

3. Concentration and Clean-up:

-

The extract is concentrated to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

A clean-up step using solid-phase extraction (SPE) with silica (B1680970) gel or Florisil may be employed to remove interfering compounds from the extract.

4. GC-MS Analysis:

-

An aliquot of the cleaned-up extract (e.g., 1 µL) is injected into the gas chromatograph-mass spectrometer (GC-MS).

-

The GC separates the different compounds in the mixture based on their boiling points and interaction with the chromatographic column.

-

The mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio. This compound will have a distinct mass spectrum from its non-deuterated counterpart and other analytes.[6]

5. Data Analysis and Quantification:

-

The peak areas of the target PAHs and the internal standard (this compound) are determined from the chromatogram.

-

A response factor (RF) for each PAH relative to the internal standard is calculated using a calibration curve prepared with known concentrations of the PAHs and a constant concentration of this compound.

-

The concentration of each PAH in the original sample is then calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / RF of Analyte) * (Volume of Extract / Weight of Sample)

Experimental Workflow for GC-MS Analysis with an Internal Standard

The following diagram illustrates the typical workflow for the analysis of environmental samples using GC-MS with this compound as an internal standard.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Biological Activity of p-Terphenyl Derivatives

While this compound itself is primarily used as an analytical standard, it is worth noting that the non-deuterated p-terphenyl scaffold is found in various natural products with interesting biological activities. For instance, some p-terphenyl derivatives have been reported to exhibit anticancer and anti-inflammatory properties.[7] Notably, certain p-terphenyl metabolites have been identified as potential inhibitors of phosphodiesterase PDE4D, a target for inflammatory and neurological diseases.[8] Furthermore, a novel synthetic p-terphenyl derivative has been shown to induce cell-cycle arrest and apoptosis in cancer cells by inhibiting topoisomerases.[9] These findings suggest that the p-terphenyl core structure is a valuable scaffold for drug discovery and development. However, it is important to reiterate that these biological activities are associated with the parent compound and its derivatives, not specifically with the deuterated this compound, whose primary role is in analytical quantification.

References

- 1. thamesrestek.co.uk [thamesrestek.co.uk]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of polycyclic aromatic hydrocarbons extracted from lichens by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. This compound [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel p-terphenyl derivative inducing cell-cycle arrest and apoptosis in MDA-MB-435 cells through topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of p-Terphenyl Compounds: A Technical Guide for Researchers

Introduction

p-Terphenyls are a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups at positions 1 and 4.[1] These compounds, primarily isolated from fungi and marine organisms, have garnered significant attention in the scientific community due to their wide array of biological activities.[1][2] Their structural diversity, arising from various substitutions on the phenyl rings, contributes to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] This technical guide provides an in-depth overview of the core biological activities of p-terphenyl (B122091) compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this field.

Anticancer Activity

p-Terphenyl compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis through various signaling pathways.[4][5]

Mechanism of Action

1.1.1. Inhibition of STAT3 Signaling Pathway by Terphenyllin (B1681270)

Terphenyllin, a prominent p-terphenyl derivative, has been shown to exert its anticancer effects in gastric cancer by directly targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Terphenyllin inhibits the phosphorylation of STAT3, preventing its activation.[6] This, in turn, downregulates the expression of downstream target genes crucial for cell proliferation and survival, such as c-Myc and Cyclin D1.[6] The inhibition of the STAT3 pathway by terphenyllin leads to cell cycle arrest and the induction of apoptosis in gastric cancer cells.[6]

1.1.2. Induction of Apoptosis in Pancreatic Cancer by Terphenyllin

In pancreatic cancer cells, terphenyllin has been observed to induce apoptosis by modulating the expression of apoptosis-related proteins.[7] It upregulates the expression of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of caspases and the execution of the apoptotic program.[7]

1.1.3. Topoisomerase Inhibition and G2/M Cell Cycle Arrest

Certain novel p-terphenyl derivatives have been identified as potent inhibitors of DNA topoisomerases I and IIα.[4] By inhibiting these essential enzymes, these compounds interfere with DNA replication and repair, leading to an accumulation of DNA damage.[4] This triggers a DNA damage response, resulting in a remarkable arrest of the cell cycle at the G2/M phase, which is a common cellular response to DNA damage before undergoing apoptosis.[4]

1.1.4. Iron Chelation and G1 Cell Cycle Arrest by Thelephantin O

Thelephantin O, a p-terphenyl derivative, exhibits cancer-selective cytotoxicity through its ability to chelate iron (Fe²⁺).[8] The chelation of intracellular iron by Thelephantin O is a critical upstream event that leads to cell cycle arrest at the G1 phase.[8] This suggests that the antiproliferative effect of this compound is mediated by disrupting iron homeostasis, which is often dysregulated in cancer cells.[8]

Quantitative Data: Cytotoxicity of p-Terphenyl Compounds

The cytotoxic activities of various p-terphenyl compounds against different cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Terphenyllin Derivative (CHNQD-00824) | BT549 (Breast) | Cytotoxicity | <1 | [9] |

| U2OS (Osteosarcoma) | Cytotoxicity | <1 | [9] | |

| HCT8 (Colon) | Cytotoxicity | <1 | [9] | |

| HCT116 (Colon) | Cytotoxicity | <1 | [9] | |

| DU145 (Prostate) | Cytotoxicity | <1 | [9] | |

| Unnamed p-terphenyl derivative 1 | MDA-MB-435 (Melanoma) | Cytotoxicity | <1 | [4] |

| Various p-terphenyl derivatives | A549 (Lung) | Cytotoxicity | 0.15 - 5.26 | [10] |

| HeLa (Cervical) | Cytotoxicity | 0.15 - 5.26 | [10] | |

| HepG2 (Liver) | Cytotoxicity | 0.15 - 5.26 | [10] |

Experimental Protocols

1.3.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

p-Terphenyl compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the p-terphenyl compounds and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

1.3.2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes the analysis of the cell cycle distribution of a cell population using propidium (B1200493) iodide (PI), a fluorescent dye that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

-

Materials:

-

Cancer cell lines

-

p-Terphenyl compounds

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the p-terphenyl compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

1.3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

-

Materials:

-

Cancer cell lines

-

p-Terphenyl compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the p-terphenyl compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-FITC and PI negative), early apoptotic (Annexin V-FITC positive, PI negative), and late apoptotic/necrotic (Annexin V-FITC and PI positive) cells.

-

Signaling Pathway and Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, semisynthesis, α-glucosidase inhibitory, cytotoxic, and antibacterial activities of p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel p-terphenyl derivative inducing cell-cycle arrest and apoptosis in MDA-MB-435 cells through topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Vialinin B, a novel potent inhibitor of TNF-alpha production, isolated from an edible mushroom, Thelephora vialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial p-Terphenyl with a Rare 2,2'-Bithiazole Substructure and Related Compounds Isolated from the Marine-Derived Actinomycete Nocardiopsis sp. HDN154086 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for p-Terphenyl-d14 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Terphenyl-d14 as an internal standard (IS) and surrogate in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. Detailed protocols for various environmental matrices are provided, along with performance data and key considerations for its application.

Introduction to this compound as an Internal Standard

This compound is a deuterated aromatic hydrocarbon widely employed as an internal standard for the analysis of semi-volatile organic compounds (SVOCs), particularly polycyclic aromatic hydrocarbons (PAHs).[1] Its chemical and physical properties make it an ideal candidate for this purpose.

Key Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₈D₁₄[2] |

| Molecular Weight | 244.39 g/mol [2] |

| CAS Number | 1718-51-0[2] |

| Boiling Point | Similar to many PAHs, ensuring co-elution. |

| Chemical Inertness | Does not react with analytes or the sample matrix. |

| Mass Spectrum | Produces a unique and abundant molecular ion at m/z 244, which is distinct from the ions of target analytes.[3] |

The use of a deuterated internal standard like this compound is crucial for accurate quantification in GC-MS analysis. It compensates for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

Quantitative Data and Performance

The following tables summarize the quantitative performance of methods utilizing this compound as a surrogate or internal standard for the analysis of PAHs in various matrices.

Table 1: Method Detection and Quantification Limits for PAHs in Lichen Samples

Methodology involved ultrasound-assisted extraction with this compound as a surrogate standard.

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| Naphthalene | 3 | 9 |

| Acenaphthylene | 2 | 6 |

| Acenaphthene | 3 | 9 |

| Fluorene | 2 | 6 |

| Phenanthrene | 1 | 3 |

| Anthracene | 1 | 3 |

| Fluoranthene | 2 | 6 |

| Pyrene | 2 | 6 |

| Benzo[a]anthracene | 1 | 3 |

| Chrysene | 1 | 3 |

| Benzo[b]fluoranthene | 2 | 6 |

| Benzo[k]fluoranthene | 2 | 6 |

| Benzo[a]pyrene | 2 | 6 |

| Indeno[1,2,3-cd]pyrene | 5 | 16 |

| Dibenzo[a,h]anthracene | 5 | 16 |

| Benzo[g,h,i]perylene | 5 | 16 |

Table 2: Calibration Data for PAHs using this compound as a Surrogate Standard

| Analyte | Linear Range (µg/L) | Correlation Coefficient (R²) |

| Naphthalene | 10 - 1000 | 0.994 |

| Acenaphthylene | 10 - 1000 | 0.999 |

| Acenaphthene | 10 - 1000 | 0.993 |

| Fluorene | 10 - 1000 | 0.998 |

| Phenanthrene | 10 - 500 | 0.999 |

| Anthracene | 10 - 500 | 0.999 |

| Fluoranthene | 10 - 1000 | 0.998 |

| Pyrene | 10 - 1000 | 0.999 |

| Benzo[a]anthracene | 25 - 500 | 0.999 |

| Chrysene | 25 - 500 | 0.999 |

| Benzo[b]fluoranthene | 10 - 500 | 0.999 |

| Benzo[k]fluoranthene | 10 - 500 | 0.999 |

| Benzo[a]pyrene | 10 - 500 | 0.999 |

| Indeno[1,2,3-cd]pyrene | 25 - 500 | 0.998 |

| Dibenzo[a,h]anthracene | 25 - 500 | 0.998 |

| Benzo[g,h,i]perylene | 25 - 500 | 0.998 |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of SVOCs using this compound as an internal standard in different matrices.

Analysis of PAHs in Lichen Samples

This protocol is adapted from a study on the determination of PAHs in lichens.